2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
CAS No.:
Cat. No.: VC14616452
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4OS |
|---|---|
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
| Standard InChI | InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-9(2)12(18)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,18)(H,15,16,17) |
| Standard InChI Key | QFQVMFWBDMBXDW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2 |
Introduction
The compound 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide represents a class of organic molecules containing a triazole moiety linked to a phenylpropanamide framework via a sulfanyl (thioether) group. This compound is part of the broader family of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,2,4-triazole ring and its functional groups makes this compound a promising candidate for pharmaceutical and agrochemical applications.
Synthesis Pathways
The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide typically involves:
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Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
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Thioether Linkage Formation: The sulfur atom is introduced via nucleophilic substitution using thiols.
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Amide Bond Formation: Coupling reactions between the triazole-sulfur intermediate and phenylpropanoyl chloride or similar reagents yield the final compound.
Analytical Characterization
To confirm the structure and purity of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide, the following analytical techniques are commonly employed:
Applications and Future Prospects
Applications:
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Pharmaceuticals: Potential for development as antifungal or anticancer agents due to its triazole core.
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Agrochemicals: Possible use as fungicides or herbicides given triazoles' broad-spectrum activity.
Future Research Directions:
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Optimization of synthetic routes to improve yield and reduce costs.
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In-depth biological evaluation against specific pathogens or cancer cell lines.
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Structural modifications to enhance potency and selectivity.
Comparative Analysis with Structural Analogs
To better understand the potential of this compound, it can be compared with structurally similar molecules:
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